molecular formula C23H28ClN3O6 B071931 Oxpoconazole fumarate CAS No. 174212-12-5

Oxpoconazole fumarate

Cat. No.: B071931
CAS No.: 174212-12-5
M. Wt: 477.9 g/mol
InChI Key: HYSAOORGWZPXHE-WLHGVMLRSA-N
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Description

Oxpoconazole fumarate is a useful research compound. Its molecular formula is C23H28ClN3O6 and its molecular weight is 477.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fumarate Reductase as a Therapeutic Target : A study investigated the potential of fumarate reductase as a therapeutic target against Helicobacter pylori, using inhibitors such as morantel, oxantel, and thiabendazole. It was found that these inhibitors, including oxantel, could disrupt the production of succinate from fumarate in H. pylori cells, suggesting fumarate reductase as a possible target for therapeutic intervention in treating this bacterium (Mendz, Hazell, & Srinivasan, 1995).

  • Synergistic Fungitoxic Activity : A study found that modulators known to reduce multidrug resistance in tumor cells could synergize the fungitoxic activity of the fungicide oxpoconazole against Botrytis cinerea. Chlorpromazine and tacrolimus were identified as potent compounds for this synergy. This suggests the possibility of using mixtures of DMI fungicides with modulators as a new strategy for resistance management in fungal infections (Hayashi, Schoonbeek, & de Waard, 2003).

  • Cytoprotection in Central Nervous System Cells : Fumarates like dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF) have been shown to promote cytoprotection against oxidative stress in central nervous system cells. This is potentially through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, highlighting their potential in treating neurodegenerative diseases like multiple sclerosis (Scannevin et al., 2012).

  • Resistance in Botrytis cinerea : Another study explored the decreased sensitivity of Botrytis cinerea to the azole fungicide oxpoconazole, which was associated with decreased accumulation of the fungicide. The study suggested the involvement of ATP-binding cassette transporters in efflux of oxpoconazole and indicated a potential mechanism for resistance to this fungicide (Hayashi, Schoonbeek, Sugiura, & Waard, 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Oxpoconazole fumarate involves the reaction of two main starting materials, namely Oxpoconazole and fumaric acid. The reaction results in the formation of Oxpoconazole fumarate, which is a salt of Oxpoconazole and fumaric acid. The synthesis pathway involves several reaction steps, including esterification, acid-base reaction, and salt formation.", "Starting Materials": [ "Oxpoconazole", "Fumaric acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Esterification", "Oxpoconazole is reacted with methanol in the presence of a catalyst, such as sulfuric acid, to form Oxpoconazole methyl ester.", "Step 2: Acid-base reaction", "Oxpoconazole methyl ester is reacted with sodium hydroxide to form Oxpoconazole.", "Step 3: Salt formation", "Oxpoconazole is reacted with fumaric acid in the presence of a solvent, such as diethyl ether, to form Oxpoconazole fumarate salt.", "Step 4: Purification", "The resulting Oxpoconazole fumarate salt is purified by recrystallization or other suitable methods." ] }

CAS No.

174212-12-5

Molecular Formula

C23H28ClN3O6

Molecular Weight

477.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone

InChI

InChI=1S/C19H24ClN3O2.C4H4O4/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15;5-3(6)1-2-4(7)8/h6-9,11-12,14H,4-5,10,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

HYSAOORGWZPXHE-WLHGVMLRSA-N

Isomeric SMILES

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O

SMILES

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O

174212-12-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxpoconazole fumarate
Reactant of Route 2
Oxpoconazole fumarate
Reactant of Route 3
Reactant of Route 3
Oxpoconazole fumarate
Reactant of Route 4
Oxpoconazole fumarate
Reactant of Route 5
Oxpoconazole fumarate
Reactant of Route 6
Oxpoconazole fumarate
Customer
Q & A

Q1: What is the mechanism of action of Oxpoconazole fumarate, and what are its downstream effects on plant pathogens?

A1: this compound belongs to the triazole class of fungicides, which inhibit the biosynthesis of ergosterol in fungi. [, , ] Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. [, , ] While the provided research papers do not specifically detail the downstream effects of this compound, it is well-established that ergosterol biosynthesis inhibitors can impact various cellular processes in fungi, including cell division, growth, and sporulation.

Q2: What are the key considerations for formulating this compound to ensure its stability and efficacy in agricultural applications?

A3: Formulation plays a crucial role in the performance of agricultural chemicals like this compound. [] Factors such as stability under various environmental conditions, compatibility with other agrochemicals, and effective delivery to the target site are paramount. [] Although the provided research does not delve into specific formulation details for this compound, it highlights the importance of combining active ingredients like this compound with appropriate carriers and adjuvants to optimize their efficacy and minimize potential phytotoxicity. [] Further research focusing on advanced formulation technologies, such as controlled-release formulations, could enhance the performance and sustainability of this compound in agricultural settings.

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